molecular formula C13H10BrFO B7807891 2-Bromophenyl-(2-fluorobenzyl)ether

2-Bromophenyl-(2-fluorobenzyl)ether

Cat. No.: B7807891
M. Wt: 281.12 g/mol
InChI Key: STJLNEUTGQHQJG-UHFFFAOYSA-N
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Description

2-Bromophenyl-(2-fluorobenzyl)ether is an organic compound with the molecular formula C13H10BrFO It consists of a bromophenyl group and a fluorobenzyl group connected by an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl-(2-fluorobenzyl)ether typically involves the reaction of 2-bromophenol with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol is replaced by the 2-fluorobenzyl group, forming the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl-(2-fluorobenzyl)ether can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles.

    Oxidation: The ether linkage can be oxidized under certain conditions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl ethers.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromophenyl-(2-fluorobenzyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of halogenated aromatic compounds with biological systems.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl-(2-fluorobenzyl)ether depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and fluorine substituents, which can influence its reactivity and binding affinity. The ether linkage also plays a role in its chemical behavior, affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl-(2-chlorobenzyl)ether: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromophenyl-(2-methylbenzyl)ether: Similar structure but with a methyl group instead of fluorine.

    2-Bromophenyl-(2-nitrobenzyl)ether: Similar structure but with a nitro group instead of fluorine.

Uniqueness

2-Bromophenyl-(2-fluorobenzyl)ether is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity

Properties

IUPAC Name

1-bromo-2-[(2-fluorophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJLNEUTGQHQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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